An In-depth Technical Guide to Methyl Isonipecotate
An In-depth Technical Guide to Methyl Isonipecotate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl isonipecotate, a key intermediate in the synthesis of a wide range of biologically active compounds. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry.
Core Properties and Identification
Methyl isonipecotate, also known as Methyl 4-piperidinecarboxylate, is a versatile heterocyclic compound with the Chemical Abstracts Service (CAS) registry number 2971-79-1 .[1][2][3] It is an ester derivative of isonipecotic acid.[4]
Physicochemical Properties
Methyl isonipecotate is a colorless to pale yellow liquid with a faint, amine-like odor.[1][4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 143.18 g/mol | [1][2][3] |
| Boiling Point | 85-90 °C | [1][2][5] |
| Density | 1.06 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n20/D) | 1.465 | [1][2] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [1][2] |
| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and other common organic solvents like ethanol (B145695) and acetone. | [1][4] |
| pKa | 9.78 ± 0.10 (Predicted) | [1][6] |
| Appearance | Colorless to yellow liquid | [1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Methyl isonipecotate. While detailed spectra are best sourced from dedicated databases, typical spectral characteristics are summarized below.
| Spectroscopy | Key Features |
| ¹H NMR | The proton NMR spectrum would show characteristic peaks for the methyl ester protons, the methine proton at the C4 position, and the methylene (B1212753) protons of the piperidine (B6355638) ring. |
| ¹³C NMR | The carbon NMR spectrum would display a signal for the carbonyl carbon of the ester group, the methine carbon at C4, the methyl carbon of the ester, and the methylene carbons of the piperidine ring. |
| IR | The infrared spectrum will prominently feature a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group, and N-H stretching bands. |
| MS | The mass spectrum would show the molecular ion peak (M+) at m/z 143, corresponding to the molecular weight of the compound. |
Synthesis of Methyl Isonipecotate
Several synthetic routes to Methyl isonipecotate have been reported. Below are two common experimental protocols.
Method 1: Reduction of Methyl Isonicotinate (B8489971)
This method involves the catalytic hydrogenation of methyl isonicotinate.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, dissolve methyl isonicotinate in methanol (B129727).
-
Catalyst Addition: Add a catalytic amount of Ruthenium (Ru) on a suitable support.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the reaction mixture to 100-150°C.[5][7]
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
Work-up: After cooling and depressurizing the reactor, filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure Methyl isonipecotate.
Caption: Synthesis of Methyl Isonipecotate via Reduction.
Method 2: From 4-Piperidinecarboxylic acid, 1-(triphenylmethyl)-, methyl ester
This procedure involves the deprotection of a protected piperidine derivative.[5][7]
Experimental Protocol:
-
Dissolution: Dissolve the starting material, methyl 1-(triphenylmethyl)-4-piperidinecarboxylate (CAS: 1262670-73-4), in a minimal amount of water containing a catalytic amount of Ceric Ammonium Nitrate (CAN) (20 mol%).[5][7]
-
Solvent Addition: Transfer the reaction mixture to dichloromethane (B109758) and add acetic acid (10 equivalents).[5][7]
-
Reaction: Stir the solution at room temperature.
-
Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure.
-
Work-up (Method A):
-
Wash the solid residue twice with petroleum ether to remove the triphenylmethanol (B194598) byproduct.
-
Dissolve the residue in methanol and filter through a short pad of diatomaceous earth.
-
Remove the solvent by evaporation under reduced pressure to obtain the free amine, Methyl isonipecotate.[7][8]
-
-
Work-up (Method B - for acylated derivatives):
-
Remove water and acetic acid from the reaction mixture under vacuum.
-
Dissolve the residue in anhydrous dichloromethane, followed by the addition of triethylamine (B128534) (2.5 eq.) and acetic anhydride (B1165640) or benzoyl chloride (1.5 eq.).
-
After the reaction is complete, evaporate the solvent.
-
Extract the residue twice with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the acylated amine.[7][8]
-
Applications in Drug Discovery and Development
Methyl isonipecotate is a valuable building block in medicinal chemistry due to the prevalence of the piperidine scaffold in many pharmaceuticals. Its versatile chemical nature allows for modifications at both the nitrogen atom and the ester functionality, leading to a diverse range of derivatives.[1]
It serves as a crucial reactant in the synthesis of:
-
Antitubercular agents [1]
-
Anti-HIV-1 agents [2]
-
Aminopyrazine inhibitors [1]
-
Orally available naphthyridine protein kinase D inhibitors [1]
Derivatives of isonipecotic acid and its esters have shown promising biological activities, including antibacterial and α-glucosidase inhibitory effects, highlighting their potential in developing treatments for bacterial infections and type-2 diabetes.[9]
Caption: Role of Methyl Isonipecotate in Drug Discovery.
Safety and Handling
Methyl isonipecotate is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment, including gloves, and eye protection, should be worn when handling this chemical. It should be stored in a cool, dark place under an inert atmosphere, with some sources recommending storage in a freezer at -20°C.[1][5]
This document provides a foundational understanding of Methyl isonipecotate for research and development purposes. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
References
- 1. Cas 2971-79-1,Methyl isonipecotate | lookchem [lookchem.com]
- 2. Methyl isonipecotate technical grade 2971-79-1 [sigmaaldrich.com]
- 3. Methyl isonipecotate - Safety Data Sheet [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Methyl isonipecotate CAS#: 2971-79-1 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl isonipecotate | 2971-79-1 [chemicalbook.com]
- 8. Methyl isonipecotate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
